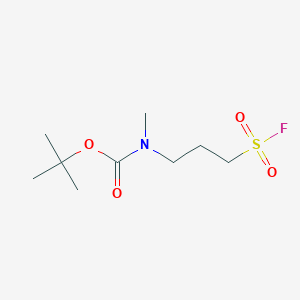

tert-Butyl (3-(fluorosulfonyl)propyl)(methyl)carbamate

Description

Chemical Identity and Nomenclature

The systematic IUPAC name for this compound is tert-butyl N-methyl-N-[3-(fluorosulfonyl)propyl]carbamate, reflecting its branched alkyl carbamate backbone and substituent arrangement. The molecular formula is C9H17FNO4S , with a molecular weight of 254.30 g/mol (calculated from isotopic composition). The structural features include:

- A tert-butyloxycarbonyl (Boc) group, a common protecting group in organic synthesis.

- A methyl-substituted nitrogen atom, which influences steric accessibility and reactivity.

- A 3-(fluorosulfonyl)propyl chain, providing a strongly electron-withdrawing sulfonyl fluoride (-SO2F) terminus.

The SMILES notation CC(C)(C)OC(=O)N(C)CCCS(=O)(=O)F encodes the connectivity, emphasizing the sulfonyl fluoride’s position on the propyl spacer. Key identifiers include the CAS registry number 2137752-20-4 and the European Community (EC) number 810-311-0 , which facilitate regulatory and commercial tracking.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C9H17FNO4S | |

| Molecular Weight | 254.30 g/mol | |

| CAS Registry Number | 2137752-20-4 | |

| SMILES | CC(C)(C)OC(=O)N(C)CCCS(=O)(=O)F |

Historical Context in Carbamate Chemistry

Carbamates, first characterized in the mid-19th century, emerged as derivatives of carbamic acid (NH2COOH) with broad applications in agrochemicals, polymers, and pharmaceuticals. The introduction of the tert-butoxycarbonyl (Boc) group in the 1950s revolutionized peptide synthesis by enabling selective amine protection under mild acidic conditions.

The integration of sulfonyl fluorides into carbamate frameworks is a more recent innovation, driven by the resurgence of sulfur(VI) fluoride exchange (SuFEx) click chemistry. This strategy, popularized in the 2010s, leverages the stability and reactivity of sulfonyl fluorides for bioconjugation and materials engineering. tert-Butyl (3-(fluorosulfonyl)propyl)(methyl)carbamate exemplifies this trend, combining the Boc group’s protective utility with the sulfonyl fluoride’s electrophilic character.

Significance of Fluorosulfonyl Functional Groups

The fluorosulfonyl (-SO2F) group confers three critical attributes:

- Electrophilic Reactivity : The sulfur(VI) center acts as a strong electrophile, participating in nucleophilic substitutions with amines, alcohols, and thiols. This enables covalent bonding to biomolecules or polymers under physiological conditions.

- Hydrolytic Stability : Unlike sulfonyl chlorides, sulfonyl fluorides resist hydrolysis in aqueous media, making them suitable for applications requiring prolonged shelf life or in vivo compatibility.

- Electronic Effects : The electron-withdrawing nature of -SO2F modulates the carbamate’s electronic environment, potentially altering its stability or interaction with catalytic systems.

In synthetic pathways, this compound serves as a bifunctional reagent: the Boc group protects amines during multi-step syntheses, while the fluorosulfonyl moiety facilitates late-stage modifications, such as sulfonamide formation or polymer cross-linking. Its utility is further enhanced by the methyl group on the nitrogen, which fine-tunes steric bulk to optimize reaction kinetics.

Properties

Molecular Formula |

C9H18FNO4S |

|---|---|

Molecular Weight |

255.31 g/mol |

IUPAC Name |

tert-butyl N-(3-fluorosulfonylpropyl)-N-methylcarbamate |

InChI |

InChI=1S/C9H18FNO4S/c1-9(2,3)15-8(12)11(4)6-5-7-16(10,13)14/h5-7H2,1-4H3 |

InChI Key |

YGRDOGNBWCSSJW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCCS(=O)(=O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-(fluorosulfonyl)propyl)(methyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable fluorosulfonyl-containing reagent. One common method is the reaction of tert-butyl carbamate with 3-(fluorosulfonyl)propyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor systems can enhance the efficiency and sustainability of the synthesis process . These systems allow for precise control of reaction conditions, leading to improved product quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-(fluorosulfonyl)propyl)(methyl)carbamate can undergo various chemical reactions, including:

Oxidation: The fluorosulfonyl group can be oxidized to form sulfonic acids.

Reduction: The carbamate group can be reduced to form amines.

Substitution: The fluorosulfonyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols can react with the fluorosulfonyl group under mild conditions.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Substituted carbamates with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (3-(fluorosulfonyl)propyl)(methyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving carbamates. It can also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. Carbamates are known for their use in pharmaceuticals, particularly as enzyme inhibitors.

Industry

In industrial applications, tert-Butyl (3-(fluorosulfonyl)propyl)(methyl)carbamate can be used in the production of polymers and other materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-Butyl (3-(fluorosulfonyl)propyl)(methyl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, leading to enzyme inactivation. The fluorosulfonyl group can participate in nucleophilic substitution reactions, further modifying the target molecules.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The following comparison focuses on tert-butyl carbamate derivatives with analogous propyl chain modifications, emphasizing structural, synthetic, and functional differences.

Structural and Functional Group Variations

Key Observations:

- Fluorosulfonyl vs. Tosyloxy : The fluorosulfonyl group in the target compound exhibits higher electrophilicity compared to tosyloxy (-OTs), enabling faster nucleophilic displacement reactions. This is critical in covalent drug design, where rapid bond formation with biological targets (e.g., cysteine residues) is advantageous .

- Electronic Effects : The electron-withdrawing nature of -SO₂F enhances the leaving group ability compared to aryl or heterocyclic substituents (e.g., quinazoline in ), facilitating SN2 or elimination pathways.

- Steric Protection : The tert-butyl group in all compounds confers hydrolytic stability, but the methyl substitution on the carbamate nitrogen in the target compound further reduces steric hindrance compared to bulkier analogs like cyclopropyl derivatives .

Physicochemical and Spectroscopic Data

- NMR Shifts : The fluorosulfonyl group in the target compound would produce distinct ¹⁹F NMR signals (δ ~50–60 ppm) and deshielded ¹H/¹³C signals for the propyl chain, differing from tosyloxy (δ ~7–8 ppm for aromatic protons) or sulfonimidoyl (δ ~3–4 ppm for NH) groups .

Biological Activity

tert-Butyl (3-(fluorosulfonyl)propyl)(methyl)carbamate is a synthetic organic compound notable for its unique structure, which includes a tert-butyl group, a fluorosulfonyl moiety, and a carbamate functional group. Its molecular formula is C₁₁H₁₄FNO₄S, with a molecular weight of approximately 255.31 g/mol. This compound has garnered interest in medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Biological Activity Overview

While specific biological activity data for tert-Butyl (3-(fluorosulfonyl)propyl)(methyl)carbamate is limited, compounds containing fluorosulfonyl groups have been studied for their potential as bioactive agents. The presence of the carbamate moiety may enhance solubility and bioavailability, making this compound an interesting candidate for further biological evaluation.

- Enzyme Interaction : Fluorosulfonyl derivatives are often investigated for their ability to interact with various biological targets, including enzymes and receptors. This interaction could lead to inhibitory effects on specific enzymatic activities.

- Nucleophilic Reactivity : The compound may exhibit reactivity with nucleophiles due to the electrophilic nature of the fluorosulfonyl group, which can facilitate various biochemical interactions.

Comparative Analysis with Similar Compounds

The following table compares tert-Butyl (3-(fluorosulfonyl)propyl)(methyl)carbamate with similar compounds that also contain carbamate or fluorosulfonyl groups:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Tert-butyl 3-(methylamino)propylcarbamate | C₁₁H₁₈N₂O₂ | Contains a methylamino group instead of fluorosulfonyl |

| Tert-butyl 3-hydroxypropylmethylcarbamate | C₁₁H₁₈N₂O₃ | Features a hydroxy group, impacting solubility |

| Tert-butyl 3-(aminopropyl)methylcarbamate | C₁₂H₁₈N₂O₂ | Contains an amino group which could enhance reactivity |

Case Studies and Research Findings

Research on related compounds has provided insights into the biological activities that may be relevant to tert-Butyl (3-(fluorosulfonyl)propyl)(methyl)carbamate. For instance:

- Inhibition Studies : A study on a structurally similar compound demonstrated its ability to act as both β-secretase and acetylcholinesterase inhibitors, preventing amyloid beta peptide aggregation (Aβ 1-42). This suggests that similar mechanisms could be explored for tert-Butyl (3-(fluorosulfonyl)propyl)(methyl)carbamate .

- Fluorosulfonyl Group Impact : Compounds containing fluorosulfonyl groups have been shown to enhance potency in various biological assays due to their strong electron-withdrawing nature, which may contribute to improved interactions with biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.